molecular formula C15H10ClNO B8722863 7-Chloro-3-phenyl-1H-quinolin-2-one CAS No. 59412-07-6

7-Chloro-3-phenyl-1H-quinolin-2-one

Cat. No. B8722863
Key on ui cas rn: 59412-07-6
M. Wt: 255.70 g/mol
InChI Key: CAPOPJHZFVWDLK-UHFFFAOYSA-N
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Patent
US04395414

Procedure details

17.5 g of 2,4-dichlorobenzaldehyde, 18.9 g of 2-benzyl-4,4-dimethyl-2-oxazoline, 1 g of sodium bisulphate, 50 ml of 1-methylpyrrolidin-2-one and 30 ml of xylene are heated at a bath temperature of 170° C., using a water separator, until 2 ml of water have been separated off. 20 ml of solvent are then distilled off at a bath temperature of 220° C., the mixture is stirred under reflux at this temperature for a further 15 minutes and, after cooling, 300 ml of water are added. The precipitate which has separated out is filtered off and washed with water and methanol. Yield: 21.26 g of m. 254°-258° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH2:11]([C:18]1[O:19]CC(C)(C)[N:22]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.S(=O)(=O)(O)[O-].[Na+].CN1CCCC1=O>O.C1(C)C(C)=CC=CC=1>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18](=[O:19])[NH:22]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1OCC(N1)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until 2 ml of water have been separated off
DISTILLATION
Type
DISTILLATION
Details
20 ml of solvent are then distilled off at a bath temperature of 220° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at this temperature for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
300 ml of water are added
CUSTOM
Type
CUSTOM
Details
The precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
254°-258° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=C(C(NC2=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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